Welcome to the BenchChem Online Store!
molecular formula C16H21NO3 B8428674 (+-)-1-Benzoyl-5-(2,2-dimethylpropoxy)-2-pyrrolidinone CAS No. 136410-21-4

(+-)-1-Benzoyl-5-(2,2-dimethylpropoxy)-2-pyrrolidinone

Cat. No. B8428674
M. Wt: 275.34 g/mol
InChI Key: LOKOQRHRZRTLOX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US04948804

Procedure details

2.2 g of 5-neopentyloxy pyrrolidin-2-one in 30 cm3 of ethyl ether is added at ambient temperature to a solution of 2.6 g of sodium bis trimethylsilylamide in 160 cm3 of ethyl ether. After 30 minutes, the solution is cooled to 0° C. and 1.89 g of benzoyl chloride diluted with 20 cm3 of ethyl ether is added. After leaving the solution for 30 minutes at 0° C. then allowing to return to ambient temperature, and concentrating to dryness under reduced pressure, the residue is chromatographed on silica (eluent: hexane-ethyl acetate 7-3). After crystallization from ethanol, 1.45 g of expected product is obtained. m.p.=83°-85° C.
Quantity
2.2 g
Type
reactant
Reaction Step One
Quantity
2.6 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
160 mL
Type
solvent
Reaction Step One
Quantity
1.89 g
Type
reactant
Reaction Step Two
Quantity
20 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH2:1]([O:6][CH:7]1[NH:11][C:10](=[O:12])[CH2:9][CH2:8]1)[C:2]([CH3:5])([CH3:4])[CH3:3].C[Si]([N-][Si](C)(C)C)(C)C.[Na+].[C:23](Cl)(=[O:30])[C:24]1[CH:29]=[CH:28][CH:27]=[CH:26][CH:25]=1>C(OCC)C>[C:23]([N:11]1[CH:7]([O:6][CH2:1][C:2]([CH3:5])([CH3:4])[CH3:3])[CH2:8][CH2:9][C:10]1=[O:12])(=[O:30])[C:24]1[CH:29]=[CH:28][CH:27]=[CH:26][CH:25]=1 |f:1.2|

Inputs

Step One
Name
Quantity
2.2 g
Type
reactant
Smiles
C(C(C)(C)C)OC1CCC(N1)=O
Name
Quantity
2.6 g
Type
reactant
Smiles
C[Si](C)(C)[N-][Si](C)(C)C.[Na+]
Name
Quantity
30 mL
Type
solvent
Smiles
C(C)OCC
Name
Quantity
160 mL
Type
solvent
Smiles
C(C)OCC
Step Two
Name
Quantity
1.89 g
Type
reactant
Smiles
C(C1=CC=CC=C1)(=O)Cl
Name
Quantity
20 mL
Type
solvent
Smiles
C(C)OCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
is added
CUSTOM
Type
CUSTOM
Details
After leaving the solution for 30 minutes at 0° C.
Duration
30 min
CUSTOM
Type
CUSTOM
Details
to return to ambient temperature
CONCENTRATION
Type
CONCENTRATION
Details
concentrating to dryness under reduced pressure
CUSTOM
Type
CUSTOM
Details
the residue is chromatographed on silica (eluent: hexane-ethyl acetate 7-3)
CUSTOM
Type
CUSTOM
Details
After crystallization from ethanol

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
C(C1=CC=CC=C1)(=O)N1C(CCC1OCC(C)(C)C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 1.45 g
YIELD: CALCULATEDPERCENTYIELD 41%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.